molecular formula C8H15NNaO9S B130262 Galnac-4S, NA CAS No. 157296-97-4

Galnac-4S, NA

Cat. No.: B130262
CAS No.: 157296-97-4
M. Wt: 324.26 g/mol
InChI Key: BQOPYORBHBTHSB-UHFFFAOYSA-N
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Description

N-Acetyl-D-galactosamine 4-sulfate, sodium salt, commonly referred to as Galnac-4S, NA, is a sulfated monosaccharide derivative of N-acetyl-D-galactosamine. It is a component of glycosaminoglycans, which are long unbranched polysaccharides consisting of repeating disaccharide units. These compounds are found on the cell surface and in the extracellular matrix of animal tissues, playing crucial roles in various physiological and pathological processes .

Scientific Research Applications

N-Acetyl-D-galactosamine 4-sulfate has a wide range of applications in scientific research:

Mechanism of Action

Galnac-4S, NA, when conjugated with small-interfering ribonucleic acids (siRNAs), represents an emerging class of drugs that modulate liver-expressed therapeutic targets . The mechanism of action is characterized by a rapid distribution from plasma to tissue and a long terminal plasma half-life .

It has a linear formula of C8H14O9NSNa and a molecular weight of 323.25 .

Future Directions

Research on Galnac-4S, NA has shown promising clues to the development of possible measures to treat various abnormal conditions . These include central nervous system injury, cancer development, abnormal tissue fibrosis, development of osteoporosis, and infection with viruses or nematodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-D-galactosamine 4-sulfate involves the sulfation of N-acetyl-D-galactosamine. This can be achieved through chemical synthesis, where N-acetyl-D-galactosamine is treated with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the product .

Industrial Production Methods

In industrial settings, the production of N-Acetyl-D-galactosamine 4-sulfate can be scaled up using similar chemical synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-galactosamine 4-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-galactosamine 4-sulfate is unique due to its specific sulfation pattern, which influences its interaction with enzymes and receptors. This specificity makes it a valuable tool in biochemical research and therapeutic applications .

Properties

InChI

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOPYORBHBTHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NNaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585069
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157296-97-4
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galnac-4S, NA
Reactant of Route 2
Galnac-4S, NA
Reactant of Route 3
Galnac-4S, NA
Reactant of Route 4
Galnac-4S, NA
Reactant of Route 5
Galnac-4S, NA
Reactant of Route 6
Galnac-4S, NA

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